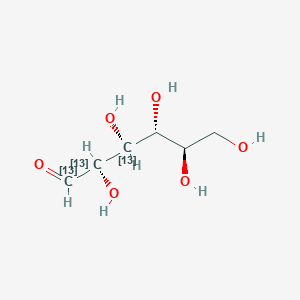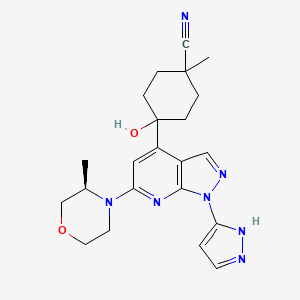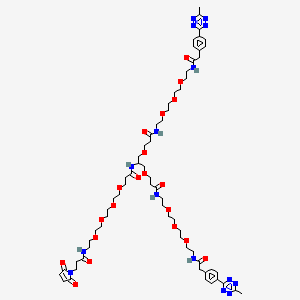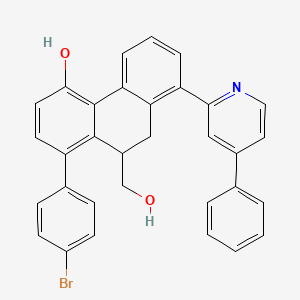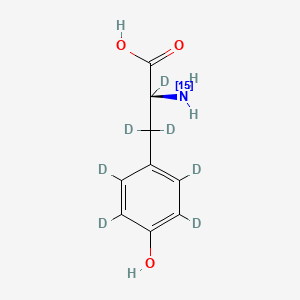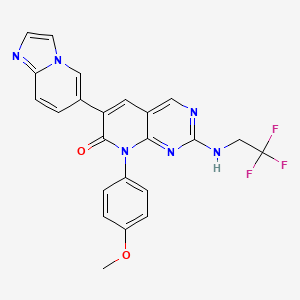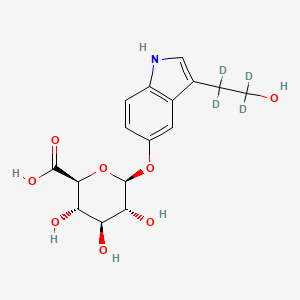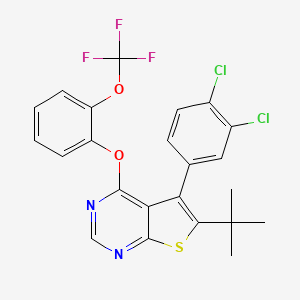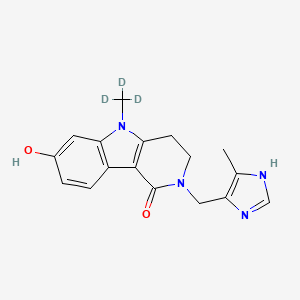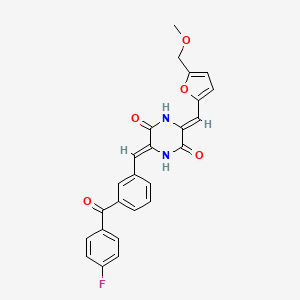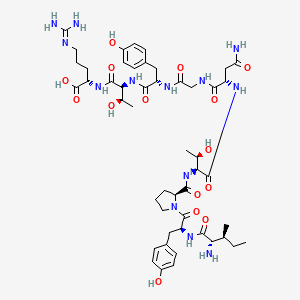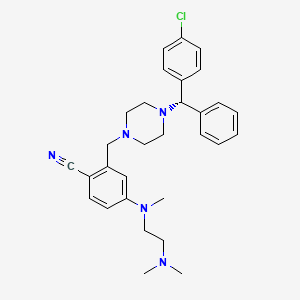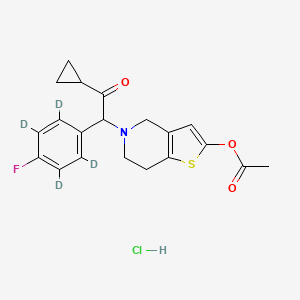
20a-Acetoxy-5b-pregnan-3a-ol-d5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Compound 20 is a chemical entity that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its ability to interact with specific molecular targets, making it a valuable compound in both research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Compound 20 typically involves a series of well-defined chemical reactions. One common method includes the reaction of precursor molecules under controlled conditions to form the desired compound. For instance, the synthesis might involve the use of specific catalysts, solvents, and temperature conditions to ensure the formation of Compound 20 with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of Compound 20 is scaled up using optimized reaction conditions to ensure consistency and efficiency. This often involves the use of large-scale reactors, continuous flow systems, and stringent quality control measures to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions: Compound 20 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: In this reaction, one functional group in the compound is replaced by another, often using specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Typical reagents are sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, acids, and bases are frequently used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxides, while reduction could produce alcohols or hydrocarbons.
Wissenschaftliche Forschungsanwendungen
Compound 20 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a standard in analytical techniques.
Biology: The compound is employed in studies involving cellular processes and molecular interactions.
Medicine: Compound 20 has potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: It is used in the production of materials, coatings, and other industrial products.
Wirkmechanismus
The mechanism by which Compound 20 exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a crucial role in biological processes. The compound may bind to these targets, altering their activity and leading to various physiological effects. The pathways involved in these interactions are often complex and require detailed studies to fully understand.
Vergleich Mit ähnlichen Verbindungen
- Compound 21
- Compound 22
- Compound 23
Comparison: While Compound 20 shares some similarities with these compounds, such as structural features or functional groups, it also has unique properties that set it apart. For instance, Compound 20 might have a higher affinity for certain molecular targets or exhibit different reactivity under specific conditions. These differences make it a valuable compound for specific applications where other similar compounds might not be as effective.
Eigenschaften
Molekularformel |
C23H38O3 |
|---|---|
Molekulargewicht |
367.6 g/mol |
IUPAC-Name |
[(1S)-1,2,2,2-tetradeuterio-1-[(3R,5R,8R,9S,10S,13S,14S,17S)-17-deuterio-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethyl] acetate |
InChI |
InChI=1S/C23H38O3/c1-14(26-15(2)24)19-7-8-20-18-6-5-16-13-17(25)9-11-22(16,3)21(18)10-12-23(19,20)4/h14,16-21,25H,5-13H2,1-4H3/t14-,16+,17+,18-,19+,20-,21-,22-,23+/m0/s1/i1D3,14D,19D |
InChI-Schlüssel |
GQXZPRCPDHVBKD-FWQUXNTDSA-N |
Isomerische SMILES |
[2H][C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)[C@]([2H])(C([2H])([2H])[2H])OC(=O)C |
Kanonische SMILES |
CC(C1CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


